molecular formula C29H20Br2N2O8 B10889973 Propane-2,2-diyldibenzene-4,1-diyl bis(4-bromo-3-nitrobenzoate)

Propane-2,2-diyldibenzene-4,1-diyl bis(4-bromo-3-nitrobenzoate)

Cat. No.: B10889973
M. Wt: 684.3 g/mol
InChI Key: UAGPQWZIDUXYNY-UHFFFAOYSA-N
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Description

4-(1-{4-[(4-BROMO-3-NITROBENZOYL)OXY]PHENYL}-1-METHYLETHYL)PHENYL 4-BROMO-3-NITROBENZOATE is a complex organic compound characterized by the presence of bromine and nitro groups attached to a benzoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-{4-[(4-BROMO-3-NITROBENZOYL)OXY]PHENYL}-1-METHYLETHYL)PHENYL 4-BROMO-3-NITROBENZOATE typically involves multiple steps:

    Bromination: The bromine atoms are introduced via bromination, often using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Esterification: The formation of the ester linkage is carried out by reacting the bromonitrobenzoic acid with an appropriate alcohol in the presence of a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro groups can undergo reduction to form amino groups under specific conditions.

    Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

    Aminobenzoates: Formed from the reduction of nitro groups.

    Substituted Benzoates: Formed from nucleophilic substitution reactions.

Scientific Research Applications

4-(1-{4-[(4-BROMO-3-NITROBENZOYL)OXY]PHENYL}-1-METHYLETHYL)PHENYL 4-BROMO-3-NITROBENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(1-{4-[(4-BROMO-3-NITROBENZOYL)OXY]PHENYL}-1-METHYLETHYL)PHENYL 4-BROMO-3-NITROBENZOATE involves its interaction with specific molecular targets. The nitro and bromine groups can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The ester linkage allows for the compound to be hydrolyzed under physiological conditions, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-nitrobenzoic acid: Shares the bromonitrobenzoic structure but lacks the ester linkage.

    4-(1-{4-[(4-Bromo-3-nitrobenzoyl)oxy]phenyl}-1-methylethyl)phenol: Similar structure but with a hydroxyl group instead of an ester.

Uniqueness

4-(1-{4-[(4-BROMO-3-NITROBENZOYL)OXY]PHENYL}-1-METHYLETHYL)PHENYL 4-BROMO-3-NITROBENZOATE is unique due to its combination of bromine and nitro groups with an ester linkage, providing a versatile platform for chemical modifications and diverse applications in various fields.

Properties

Molecular Formula

C29H20Br2N2O8

Molecular Weight

684.3 g/mol

IUPAC Name

[4-[2-[4-(4-bromo-3-nitrobenzoyl)oxyphenyl]propan-2-yl]phenyl] 4-bromo-3-nitrobenzoate

InChI

InChI=1S/C29H20Br2N2O8/c1-29(2,19-5-9-21(10-6-19)40-27(34)17-3-13-23(30)25(15-17)32(36)37)20-7-11-22(12-8-20)41-28(35)18-4-14-24(31)26(16-18)33(38)39/h3-16H,1-2H3

InChI Key

UAGPQWZIDUXYNY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-])C3=CC=C(C=C3)OC(=O)C4=CC(=C(C=C4)Br)[N+](=O)[O-]

Origin of Product

United States

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